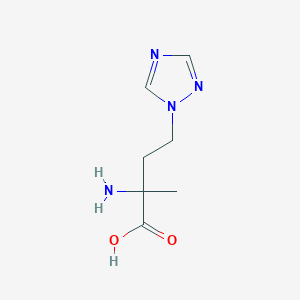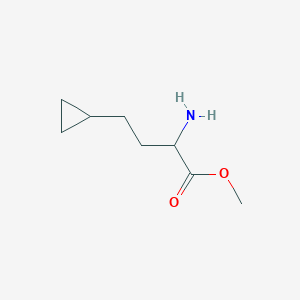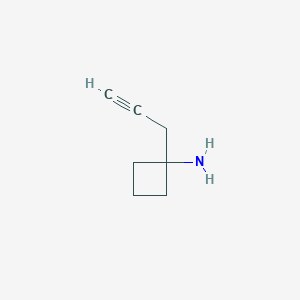
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, in the presence of a base like sodium ascorbate.
Introduction of the Amino and Methyl Groups: The amino and methyl groups can be introduced through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole derivative with an amine, while the methyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its triazole moiety, which can interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of other triazole derivatives, which have applications in agriculture as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Similar to the compound but with different substituents on the triazole ring.
Uniqueness
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and bind to receptors makes it a valuable compound in medicinal chemistry and biological research .
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-7(8,6(12)13)2-3-11-5-9-4-10-11/h4-5H,2-3,8H2,1H3,(H,12,13) |
InChI Key |
FAWMMXJGXMRFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC=N1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)







